4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound that has garnered attention in the field of pharmaceutical research.
Preparation Methods
The synthesis of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological molecules and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include proteins involved in cell cycle regulation and signal transduction pathways. By modulating these targets, the compound can influence cell proliferation and other cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide has unique structural features that contribute to its specific biological activities. Similar compounds include other sulfonamides and brominated organic molecules. The presence of the 1,1-dioxidoisothiazolidin-2-yl group distinguishes it from other sulfonamides, providing unique chemical and biological properties .
Properties
IUPAC Name |
4-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S2/c1-12-3-6-14(19-9-2-10-24(19,20)21)11-16(12)18-25(22,23)15-7-4-13(17)5-8-15/h3-8,11,18H,2,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBDWMMBZJGPKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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